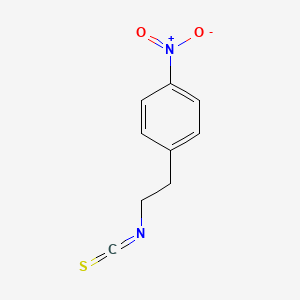
1-(2-Isothiocyanatoethyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isothiocyanatoethyl)-4-nitrobenzene is an organic compound with the molecular formula C9H8N2O2S It is characterized by the presence of an isothiocyanate group (-N=C=S) and a nitro group (-NO2) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Isothiocyanatoethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired isothiocyanate compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling factors such as temperature, reaction time, and the concentration of reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Isothiocyanatoethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, leading to the formation of thiourea derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, typically under mild conditions.
Reduction Reactions: Hydrogen gas and catalysts such as palladium on carbon (Pd/C) are commonly used.
Major Products Formed:
Substitution Reactions: Thiourea derivatives.
Reduction Reactions: Amino derivatives of the original compound.
Applications De Recherche Scientifique
1-(2-Isothiocyanatoethyl)-4-nitrobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Isothiocyanatoethyl)-4-nitrobenzene involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies its biological activities, such as antimicrobial and anticancer effects . The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Phenethyl isothiocyanate: Known for its anticancer properties.
Benzyl isothiocyanate: Studied for its antimicrobial activity.
4-Isothiocyanatobenzene: Used in organic synthesis.
Uniqueness: Its dual functional groups allow for a broader range of chemical transformations and biological interactions compared to similar compounds .
Propriétés
Numéro CAS |
13203-40-2 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
1-(2-isothiocyanatoethyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H8N2O2S/c12-11(13)9-3-1-8(2-4-9)5-6-10-7-14/h1-4H,5-6H2 |
Clé InChI |
SRVNJDBBDLYDLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN=C=S)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide](/img/structure/B14726590.png)



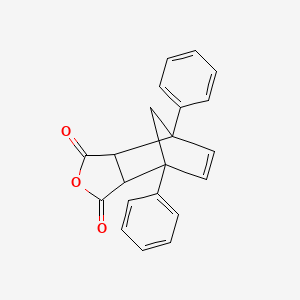
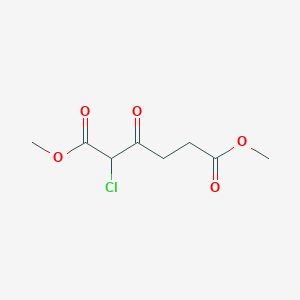
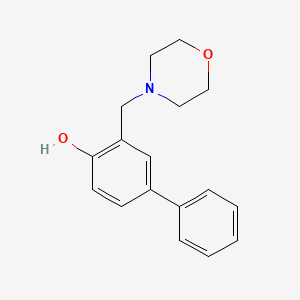
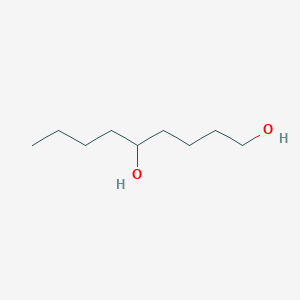
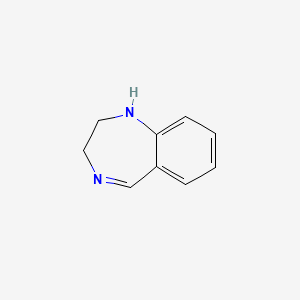
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
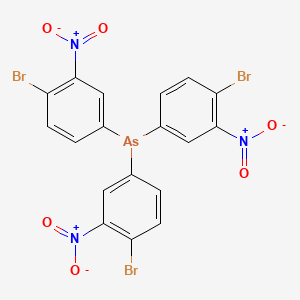
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
